N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide
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Overview
Description
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide is a complex organic compound with a unique structure that includes an oxirane ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide typically involves multiple steps, starting with the preparation of the oxirane ring and the chlorophenyl group. One common method involves the reaction of 3-chlorophenyl oxirane with oxan-4-ylmethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorophenyl group may also contribute to its activity by interacting with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(4-chlorophenyl)oxan-4-yl]methyl}oxolane-2-carboxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
N-{[4-(3-chlorophenyl)oxan-4-yl]methyl}oxirane-2-carboxamide: A closely related compound with slight variations in the oxirane ring structure.
Uniqueness
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide is unique due to its specific combination of an oxirane ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-12-3-1-2-11(8-12)15(4-6-19-7-5-15)10-17-14(18)13-9-20-13/h1-3,8,13H,4-7,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWQMKRASKMHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2CO2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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